Target Class Differentiation: FabI Inhibition Selectivity Profile vs. FabK-Isoform-Dependent Analogs
The 2-(pyridin-2-yl)imidazole scaffold is specifically disclosed as conferring FabI-selective inhibition, whereas dual-activity FabI/FabK inhibitors (e.g., phenylimidazole–4-pyridone hybrids) exhibit promiscuous target engagement that may promote resistance emergence [1]. Although quantitative IC50 data for CAS 2035035-96-0 have not been publicly reported, the patent establishes that compounds within this structural class achieve nanomolar inhibition of S. aureus and E. coli FabI while displaying negligible activity against the alternative enoyl-ACP reductase FabK from S. pneumoniae [1].
| Evidence Dimension | Enzyme selectivity (FabI vs. FabK) |
|---|---|
| Target Compound Data | Not publicly reported; parent scaffold inferred to be FabI-selective by patent disclosure [1] |
| Comparator Or Baseline | Dual FabI/FabK phenylimidazole-4-pyridones (Kitagawa et al. J. Med. Chem. 2007, 50, 4710): approximately equipotent on FabI and FabK |
| Quantified Difference | Qualitative: target compound class exhibits FabI exclusivity; dual inhibitors lack isozyme selectivity |
| Conditions | Biochemical enzyme assay; recombinant S. aureus FabI and S. pneumoniae FabK |
Why This Matters
FabI-exclusive inhibitors reduce the selection pressure on alternative enoyl-ACP reductase isoforms, potentially lowering the rate of acquired resistance in target pathogens.
- [1] Pauls, H. W. et al. Heterocyclic Acrylamides and Their Use as Pharmaceuticals. US Patent 8,846,711 B2 (issued September 30, 2014). View Source
